molecular formula C17H14O2 B176990 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone CAS No. 5587-78-0

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Cat. No.: B176990
CAS No.: 5587-78-0
M. Wt: 250.29 g/mol
InChI Key: UYKCAQGCJCECGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18946. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of benzil and methyl alkyl ketones . This suggests that it may interact with biological targets in a similar manner to these compounds.

Result of Action

The molecular and cellular effects of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one’s action are currently unknown

Properties

IUPAC Name

4-hydroxy-3,4-diphenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKCAQGCJCECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280863
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5587-78-0
Record name NSC18946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Reactant of Route 2
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Reactant of Route 3
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Reactant of Route 4
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Reactant of Route 5
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Reactant of Route 6
4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Customer
Q & A

Q1: What is the primary synthetic application of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone acts as a valuable precursor in synthesizing diverse anthraquinone derivatives. This compound, when treated with 1,4-naphthoquinone, readily forms 2,3-diphenylanthraquinone through a Diels-Alder reaction. [] This method offers a versatile approach to accessing anthraquinones with substitutions at the 2- and 3-positions, utilizing readily available starting materials. []

Q2: Beyond anthraquinone synthesis, are there other applications of 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: Research demonstrates that 4-hydroxy-3,4-diphenylcyclopent-2-enone can be reacted with cyclic secondary amines, phosphorus reagents, hexamethylphosphoramide, and Lawesson's reagent to produce a series of novel cyclopent-2-enone derivatives. [] These derivatives showed promising anti-lung and anti-colon carcinoma cell line properties, suggesting potential applications in cancer research. []

Q3: How is the structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone confirmed?

A: The structure of 4-hydroxy-3,4-diphenylcyclopent-2-enone and its derivatives is characterized using various spectroscopic techniques. These include 1H NMR, 13C NMR, 31P NMR (where applicable), and mass spectrometry. [] In some cases, single-crystal X-ray diffraction analysis provides definitive structural confirmation. []

Q4: Can you describe a specific synthetic route to obtain 4-hydroxy-3,4-diphenylcyclopent-2-enone?

A: 4-Hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid can be synthesized by reacting β-ketoglutaric acid with benzil in the presence of ethanolic KOH. [, ] Subsequent hydrolysis and partial decarboxylation of this adduct lead to the formation of 4-hydroxy-3,4-diphenylcyclopent-2-enone-2-carboxylic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.